4-(4-Carbamoylphenoxy)benzamide is a synthetic benzamide derivative investigated for its potential as a selective inhibitor of the mono-ADP-ribosyltransferase PARP10. [] PARP10 is an enzyme involved in cellular signaling and DNA repair processes. [] While not naturally occurring, 4-(4-Carbamoylphenoxy)benzamide plays a crucial role in scientific research, particularly in understanding PARP10 function and its implications in various biological processes. []
The synthesis of OUL35 involves several key steps that utilize metal-catalyzed cross-coupling reactions and functional group transformations. The initial synthetic route typically starts with the coupling of 4-bromobenzonitrile and methyl-4-hydroxybenzoate, facilitated by palladium catalysts. This reaction yields a diaryl ether intermediate, which undergoes hydrolysis to form an acid. The final steps involve converting this acid into an acyl chloride, followed by amidation with aqueous ammonia, resulting in high yields of OUL35.
Key parameters for the synthesis include:
OUL35 possesses a molecular structure characterized by a para-substituted benzamide framework linked through an ether bond. The structural formula can be represented as follows:
The compound features:
Crystallographic studies have provided insights into the binding interactions between OUL35 and PARP10, revealing how structural features contribute to its selectivity over other PARP family members .
OUL35 primarily functions as an inhibitor of PARP10, engaging in competitive inhibition mechanisms that affect ADP-ribosylation processes. Its interactions can lead to:
The mechanism of action for OUL35 involves its selective binding to PARP10, which is critical for DNA repair processes. Upon binding:
Experimental data indicate that OUL35's IC50 values range from 0.33 μM to 2 μM, demonstrating its potency as a selective inhibitor .
The physical and chemical properties of OUL35 include:
These properties are essential for its application as a research tool and potential therapeutic agent .
OUL35 has several notable applications in scientific research:
OUL35 (NSC39047; CAS 6336-34-1) is a potent and selective inhibitor of ARTD10/PARP10, identified through high-throughput screening of compound libraries. This 4,4'-oxybis(benzamide) derivative exhibits an IC₅₀ of 329 nM against PARP10, demonstrating >70-fold selectivity over other PARP family members like PARP1-3, PARP6, and PARP14 in enzymatic assays [1] [4]. Its discovery stemmed from targeted efforts to develop chemical probes for mono-ADP-ribosyltransferases (ARTDs), which lacked specific inhibitors despite their implicated roles in cancer biology. Initial optimization focused on modifying the benzamide scaffold and linker regions, leading to derivatives with improved cellular permeability and dual PARP10/PARP15 inhibition profiles [4].
Table 1: Inhibitory Profile of OUL35 Against PARP Enzymes
Enzyme Target | IC₅₀ (μM) | Selectivity vs. PARP10 | Biological Impact |
---|---|---|---|
PARP10 (ARTD10) | 0.329 | 1-fold (Reference) | Blocks MARylation of oncogenic substrates |
PARP15 (ARTD15) | 4.17 | 12.7-fold | Potential dual-target inhibition |
PARP8 (ARTD8) | 23.4 | 71-fold | Negligible inhibition |
PARP4 (ARTD4) | 22.6 | 69-fold | Negligible inhibition |
PARP1 | >50 | >150-fold | No activity observed |
OUL35 has emerged as a critical probe for elucidating the biological functions of mono-ADP-ribosylation (MARylation), a reversible post-translational modification regulating protein activity, RNA processing, and DNA repair. Unlike poly-ADP-ribosylating enzymes (e.g., PARP1/2), mono-ARTs like PARP10 modify substrates with a single ADP-ribose unit, influencing protein-protein interactions, subcellular localization, and enzymatic activity [3] [5] [8].
Cancer Pathways: In B-cell lymphomas and acute myeloid leukemia, OUL35 suppresses PARP10-mediated MARylation of oncoproteins like c-MYC, reducing proliferation and promoting apoptosis [4] [6].
Tool for MARylation Pathway Mapping: As the first selective PARP10 inhibitor, OUL35 enables functional dissection of MARylation networks. Proteomic studies using OUL35-treated cells have identified novel PARP10 substrates, including:
Table 2: MARylation-Associated Proteins Studied Using OUL35
Protein Class | Representative Members | Function Regulated by PARP10 MARylation |
---|---|---|
DNA Repair Factors | PCNA, XRCC1 | DNA damage sensing, repair complex assembly |
RNA-Binding Proteins | NONO, G3BP1 | mRNA stability, stress granule formation |
Metabolic Enzymes | GDH, HK1 | Glucose metabolism, mitochondrial function |
Ubiquitin System | DTX3L, RNF146 | Ubiquitin-dependent degradation |
Therapeutic Validation: OUL35 provides proof-of-concept for targeting mono-ARTs in disease. Its efficacy in sensitizing cancer cells to genotoxic agents supports developing PARP10 inhibitors for BRCA-deficient cancers resistant to PARP1 inhibitors. Ongoing studies explore roles in neuroinflammation and viral infection, leveraging its ability to block MARylation-dependent host-pathogen interactions [3] [8].
Chemical Probe Limitations: Despite its utility, OUL35 has moderate cellular potency (low μM range) and off-target effects on PARP15. Next-generation inhibitors like RBN2397 (PARP7-selective) build on its scaffold but retain OUL35’s core mechanism of occupying the mono-ART-specific acceptor site [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7